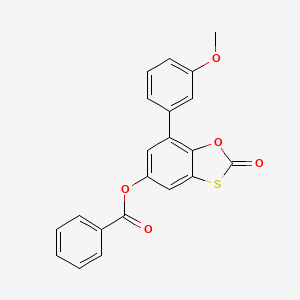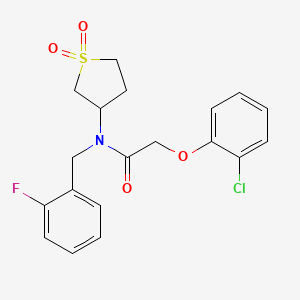
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide
IUPAC Name: N-(2-fluorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
The compound contains a chlorophenoxy group, a fluorobenzyl group, and a tetrahydrothiophen-3-yl moiety
Preparation Methods
Synthetic Routes:
-
Direct Synthesis
- The compound can be synthesized directly by reacting 2-chlorophenol with 2-fluorobenzylamine, followed by acetylation with acetic anhydride.
- Reaction:
2-chlorophenol+2-fluorobenzylamine→Intermediate→Final Compound
-
Multistep Synthesis
- An alternative approach involves synthesizing the intermediate (tetrahydrothiophen-3-yl)acetamide first, followed by coupling with 2-chlorophenol and 2-fluorobenzylamine.
- This method allows better control over stereochemistry and purity.
Industrial Production:
- Industrial-scale production typically employs the direct synthesis route due to efficiency and cost considerations.
- Optimization of reaction conditions, catalysts, and purification methods is crucial for large-scale production.
Chemical Reactions Analysis
Oxidation: The compound is susceptible to oxidation due to the sulfur atom in the tetrahydrothiophen-3-yl group.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), thionyl chloride (for chlorination), and acetic anhydride (for acetylation).
Major Products: The reduced alcohol, chlorinated derivatives, and acetylated forms.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.
Biology: Explore its interactions with enzymes, receptors, and cellular pathways.
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: Evaluate its use in polymer chemistry, materials science, or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its functional groups.
Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of both functional groups sets our compound apart.
Properties
Molecular Formula |
C19H19ClFNO4S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19ClFNO4S/c20-16-6-2-4-8-18(16)26-12-19(23)22(15-9-10-27(24,25)13-15)11-14-5-1-3-7-17(14)21/h1-8,15H,9-13H2 |
InChI Key |
QLWBIRKOYIPFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-{3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11423750.png)
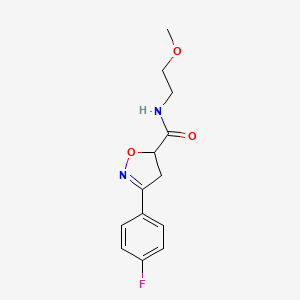
![5-(4-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11423764.png)

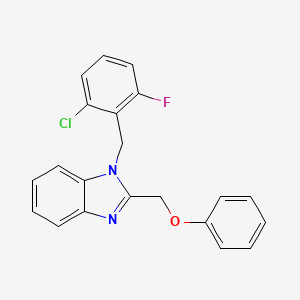
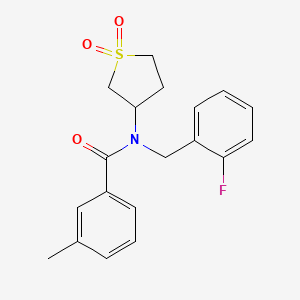
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[(4-oxo-4H-chromen-3-yl)methylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11423794.png)
![N-{[4-Butyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11423804.png)
![7-(3-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11423815.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423819.png)
![5-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione](/img/structure/B11423825.png)
![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B11423834.png)
![1-(4-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423837.png)
